molecular formula C8H12Cl2N4O B13569834 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride

1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride

Cat. No.: B13569834
M. Wt: 251.11 g/mol
InChI Key: PXNHUGKFDPNKKF-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is a chemical compound belonging to the family of piperazine derivatives. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline powder form and has the molecular formula C10H14Cl2N4O with a molecular weight of 288.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride typically involves the condensation of pyrimidine derivatives with piperazine. The reaction conditions often include temperatures ranging from 25-40°C . The process may involve multiple steps, including the formation of intermediates and subsequent purification steps to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a derivatization reagent for carboxyl groups on peptides and in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of anxiolytic and neuroprotective agents.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter release and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Buspirone: An anxiolytic agent that is metabolized to 1-(2-Pyrimidinyl)piperazine.

    Dasatinib: An anticancer agent with a similar piperazine structure.

    Eptapirone: An anxiolytic compound with structural similarities.

Uniqueness

1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is unique due to its specific receptor interactions and its potential applications in both therapeutic and industrial contexts. Its ability to act on multiple receptor types makes it a versatile compound for research and development.

Properties

Molecular Formula

C8H12Cl2N4O

Molecular Weight

251.11 g/mol

IUPAC Name

1-pyrimidin-2-ylpiperazin-2-one;dihydrochloride

InChI

InChI=1S/C8H10N4O.2ClH/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8;;/h1-3,9H,4-6H2;2*1H

InChI Key

PXNHUGKFDPNKKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=NC=CC=N2.Cl.Cl

Origin of Product

United States

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